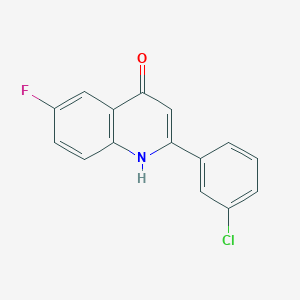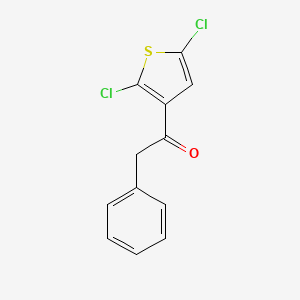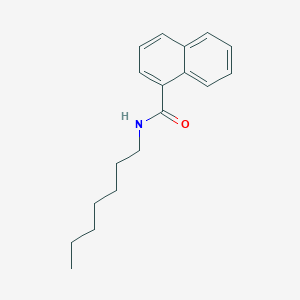![molecular formula C19H17NO B15064703 (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine CAS No. 648424-31-1](/img/structure/B15064703.png)
(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine is an organic compound that features a methoxyphenyl group and a naphthalenylmethylene group attached to a methanamine backbone
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but differs in the position of the methoxy group and the presence of a propenone linkage.
Naphthalenediimide derivatives: These compounds share the naphthalenyl core but have different functional groups attached, leading to distinct properties and applications.
Propiedades
Número CAS |
648424-31-1 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16/h2-12,14H,13H2,1H3 |
Clave InChI |
GTWDOFHQVONEBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


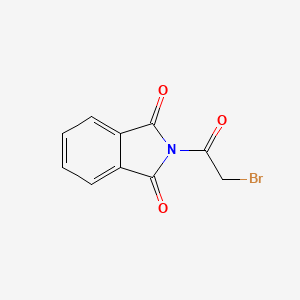
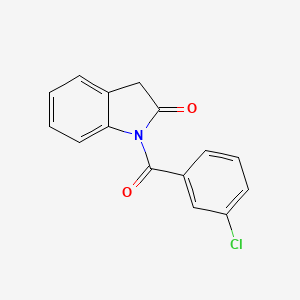
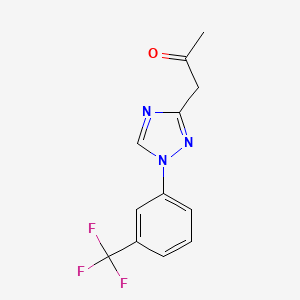
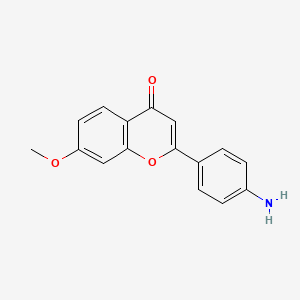
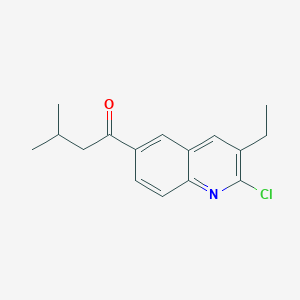
![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
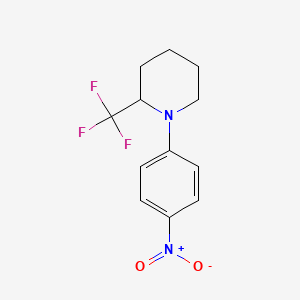
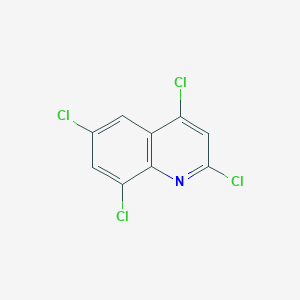
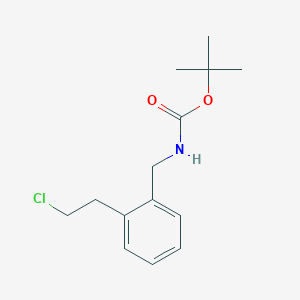
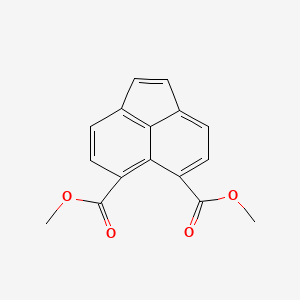
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
